molecular formula C16H15N3O4 B11110828 N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

N-({N'-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11110828
M. Wt: 313.31 g/mol
InChI Key: XMQZQMSLBPTMNM-GIJQJNRQSA-N
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Description

N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves the condensation reaction between 2,4-dihydroxybenzaldehyde and hydrazinecarboxamide in the presence of a suitable solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial methods might also incorporate continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form stable complexes with transition metals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of carbonic anhydrase.

    Medicine: Explored for its anticancer properties, showing potential in inhibiting the proliferation of cancer cells.

    Industry: Utilized in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This interaction can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({N’-[(E)-(2,4-Dihydroxyphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and binding affinity to molecular targets. This uniqueness can result in distinct biological activities and applications compared to its analogs .

Properties

Molecular Formula

C16H15N3O4

Molecular Weight

313.31 g/mol

IUPAC Name

N-[2-[(2E)-2-[(2,4-dihydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C16H15N3O4/c20-13-7-6-12(14(21)8-13)9-18-19-15(22)10-17-16(23)11-4-2-1-3-5-11/h1-9,20-21H,10H2,(H,17,23)(H,19,22)/b18-9+

InChI Key

XMQZQMSLBPTMNM-GIJQJNRQSA-N

Isomeric SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)N/N=C/C2=C(C=C(C=C2)O)O

Canonical SMILES

C1=CC=C(C=C1)C(=O)NCC(=O)NN=CC2=C(C=C(C=C2)O)O

Origin of Product

United States

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